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Compound of Interest

Compound Name: rac-Rotigotine Hydrochloride

Cat. No.: B1663546 Get Quote

An In-Depth Technical Guide to the Chemical Properties of rac-Rotigotine Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of racemic

(rac)-Rotigotine Hydrochloride. Designed for researchers, scientists, and drug development

professionals, this document moves beyond a simple recitation of facts to explain the causality

behind its characteristics and the experimental choices made in its analysis. The protocols and

data presented herein are synthesized from established literature to ensure technical accuracy

and field-proven insight.

Core Physicochemical Characteristics
rac-Rotigotine Hydrochloride is the racemic mixture of the hydrochloride salt of Rotigotine, a

non-ergoline dopamine agonist.[1][2] Understanding its fundamental physicochemical

properties is the bedrock upon which all further development and research are built. The

racemate contains both the active (S)-enantiomer and the (R)-enantiomer (ent-Rotigotine).[1]

These core properties dictate the compound's behavior in both in vitro and in vivo systems,

influencing everything from dissolution rates in formulation to its ability to cross biological

membranes.

Table 1: Key Physicochemical Properties of rac-Rotigotine Hydrochloride
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Property Value Source(s)

Molecular Formula C₁₉H₂₆ClNOS [1][2][3]

Molecular Weight 351.93 g/mol [1][2][3]

CAS Number 102120-99-0 [1][3]

Appearance White to off-white solid powder [4]

| LogP | 4.7 |[4] |

Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and formulation feasibility. rac-Rotigotine, as a lipophilic compound, exhibits pH-

dependent solubility.[4]

Aqueous Solubility: It is poorly soluble in water at neutral pH. Solubility markedly increases

at a more acidic pH, a characteristic typical of basic amines which form soluble salts.[2][4]

One source quantifies water solubility as < 0.1 mg/mL, even with sonication and heating.[2]

Organic Solvent Solubility: The compound is highly soluble in Dimethyl Sulfoxide (DMSO),

with concentrations of ≥ 50 mg/mL (142.07 mM) being readily achievable.[2] This makes

DMSO an excellent solvent for preparing stock solutions for in vitro screening and analysis.

For in vivo studies, complex solvent systems are often required, such as a mixture of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution of

at least 2.5 mg/mL.[2]

Ionization Constant (pKa)
The pKa values govern the ionization state of a molecule at a given pH. For Rotigotine, two key

pKa values have been calculated for the free base:

Strongest Acidic pKa: 10.03 (attributed to the phenolic hydroxyl group)

Strongest Basic pKa: 10.97 (attributed to the tertiary amine)
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Causality: The tertiary amine's high pKa means it will be protonated and positively charged in

the acidic environment of the stomach and in most physiological fluids (pH ~7.4). This

ionization is crucial for its interaction with aqueous media. Conversely, the phenolic group will

be largely non-ionized at physiological pH. This dual character influences receptor binding,

membrane permeability, and formulation strategies.

Pharmacological Profile: A Multi-Receptor Agonist
rac-Rotigotine acts as a non-selective agonist across multiple dopamine receptor subtypes,

with additional activity at serotonergic and adrenergic receptors.[3][5] While the (S)-enantiomer

is the pharmacologically active component for treating Parkinson's disease, the racemate is

often used in research settings.[1] The primary mechanism of action involves the stimulation of

postsynaptic D₂ and D₃ receptors within the brain's nigrostriatal pathway, compensating for the

dopamine deficiency characteristic of Parkinson's disease.[6]

Table 2: Receptor Binding Affinity of Rotigotine

Receptor Target Binding Affinity (Ki) pKi Source(s)

Dopamine D₃ 0.71 nM 9.2

Dopamine D₄ 3.9 - 15 nM 8.0 - 8.5 [2]

Dopamine D₅ 5.4 nM 8.0 - 8.5 [2]

Dopamine D₂ 13.5 nM 8.0 - 8.5 [2]

Dopamine D₁ 83 nM 7.2

5-HT₁A 30 nM - [2]

| α₂B-Adrenergic | 27 nM | - |[2] |

Insight: The significantly higher affinity for the D₃ receptor compared to other subtypes is a

distinguishing feature. In functional assays, however, Rotigotine behaves as a full agonist at

D₁, D₂, and D₃ receptors with similar potencies, indicating that binding affinity alone does not

tell the full story of its pharmacological effect.[2]
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Caption: Dopamine Receptor Agonism Pathway for Rotigotine.

Stability and Degradation Profile
The stability of rac-Rotigotine Hydrochloride is a critical parameter for ensuring its quality,

safety, and efficacy. The molecule is known to be sensitive to oxidation, particularly when

exposed to air, light, or heat.[4][7] This susceptibility is a key consideration for storage,

formulation, and analytical method development. Forced degradation studies are essential to
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identify potential degradation products and establish the stability-indicating nature of analytical

methods.

Storage Conditions: For short-term storage (days to weeks), the solid material should be

kept dry, dark, and at 0-4°C. For long-term storage (months to years), -20°C is

recommended.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months.[2]

Table 3: Summary of Forced Degradation Behavior

Stress Condition Observations
Degradation
Products

Source(s)

Acidic (e.g., 2N HCl,
60°C)

Moderate
degradation

- [8][9]

Alkaline (e.g., 2N

NaOH, 60°C)

Significant

degradation (39.22%)
- [8][9]

Oxidative (e.g., H₂O₂,

60°C)

Rapid and significant

degradation (34.44%)
N-oxides, Impurity E [7][9][10][11]

Thermal (e.g., 105°C) Rapid degradation - [10]

| Photolytic (UV light) | Minimal degradation (3.62%) | Four new products (DP-1 to DP-4) |[9]

[11] |

Known Impurities and Degradants
Regulatory bodies require strict control over impurities. These can arise from the synthetic

process or from degradation.

Process-Related Impurities:

Depropyl Rotigotine[6]

Dethienylethyl Rotigotine[6]

Dithienylethyl Rotigotine[6]
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Ethyl Rotigotine[6]

Acetyl Rotigotine[6]

Rotigotine toluenesulfonic acid ester[6]

Degradation-Related Impurities:

Rotigotine N-Oxide: A primary product of oxidative degradation.[7]

Impurity E (Hydrochloride Salt): An identified degradation product.[12]

Photodegradation Products (DP-1 to DP-4): Novel impurities identified under photolytic

stress.[11]
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Caption: Primary Degradation Pathways of rac-Rotigotine HCl.

Analytical Characterization Protocols
Robust analytical methods are required to ensure the identity, purity, and quality of rac-
Rotigotine Hydrochloride. High-Performance Liquid Chromatography (HPLC) is the

cornerstone for purity and stability testing, while Nuclear Magnetic Resonance (NMR)

spectroscopy is invaluable for structural confirmation and quantitative analysis.
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Stability-Indicating HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the API in the

presence of its impurities, degradants, and excipients. For a molecule like Rotigotine with a UV

chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. A

C8 or C18 column provides the necessary hydrophobicity to retain the lipophilic Rotigotine

molecule, while a mobile phase of acetonitrile and an aqueous buffer allows for fine-tuning of

the separation.

This protocol is a synthesized example based on validated methods.[8][13]

Instrumentation: HPLC system with a PDA or UV-Vis detector.

Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[8][13]

Mobile Phase:

Mobile Phase A: 0.01N Potassium Dihydrogen Orthophosphate, pH adjusted to 4.8 with

orthophosphoric acid.[8]

Mobile Phase B: Acetonitrile.

Elution Mode: Isocratic.

Composition: Mobile Phase A: Mobile Phase B (45:55 v/v).[8]

Flow Rate: 1.0 mL/min.[8][13]

Column Temperature: 30°C.[8]

Detection Wavelength: 224 nm.[8]

Injection Volume: 10-20 µL.

Sample Preparation:

Accurately weigh and dissolve the sample in a suitable diluent (e.g., Water:Acetonitrile,

50:50 v/v) to a target concentration of ~40 µg/mL.[8]
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Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: The method must be validated to show that parameters like theoretical

plates, peak tailing, and reproducibility are within acceptable limits (e.g., %RSD < 2%).[8]

Under these conditions, the retention time for Rotigotine is approximately 2.7 minutes.[8]

1. Prepare Sample
(~40 µg/mL in Diluent)

2. Filter (0.45 µm)

3. Inject (10-20 µL)

4. Separation
(C8 Column, 30°C)

Mobile Phase (45:55 A:B)
Flow: 1.0 mL/min

5. Detection (PDA @ 224 nm)

6. Data Analysis
(Quantify Purity & Impurities)
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Caption: General Workflow for HPLC Analysis of rac-Rotigotine HCl.
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Quantitative NMR (qNMR) Spectroscopy
Causality: While HPLC is excellent for separation, qNMR offers a primary method of

quantification without the need for a specific reference standard for each impurity. It relies on

the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei

contributing to that signal. By comparing the integral of a known analyte peak to that of a

certified internal standard, an absolute quantity can be determined.

This protocol is based on a published method for analyzing Rotigotine in complex matrices.[14]

Instrumentation: High-field NMR Spectrometer (e.g., 600 MHz).

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Internal Standard (IS): Dimethyl terephthalate (certified purity).

Sample Preparation:

Accurately weigh ~55 mg of the rac-Rotigotine HCl sample.

Accurately prepare a stock solution of the internal standard in DMSO-d₆.

Combine the sample with a precise volume (e.g., 1.0 mL) of the IS stock solution in an

NMR tube.

Sonicate until fully dissolved.

Acquisition Parameters:

Pulse Sequence: Use a sequence with water suppression (e.g., noesygppr1d) if residual

water is present.[14]

Temperature: Maintain a constant temperature (e.g., 25°C).[14]

Relaxation Delay (D1): Set a long D1 time (e.g., 40s) to ensure full relaxation of all nuclei,

which is critical for accurate quantification.[14]

Data Processing & Analysis:
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Apply appropriate phasing and baseline correction to the spectrum.

Integrate the designated quantification peaks for both the analyte and the internal

standard.

Quantification Peaks:

rac-Rotigotine: Aromatic proton signal at δ 7.28 ppm.[14]

Internal Standard (DMT): Aromatic proton signal at δ 8.10 ppm.[14]

Calculate the concentration of rac-Rotigotine HCl using the standard qNMR equation,

accounting for the molecular weights, number of protons in each integral, and weights of

the sample and IS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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